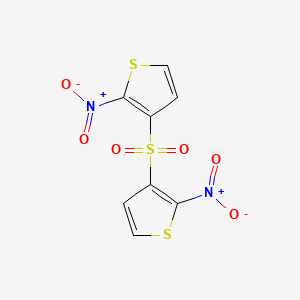
3,3'-Sulfonylbis(2-nitrothiophene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Sulfonylbis(2-nitrothiophene) is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two nitro groups and a sulfonyl group, making it a unique and versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis(2-nitrothiophene) typically involves the nitration of thiophene derivatives. One common method includes the reaction of thiophene with fuming nitric acid in the presence of acetic anhydride . The reaction is carried out at low temperatures to prevent oxidation and ensure the formation of the desired nitrothiophene product. The product is then purified through crystallization and filtration.
Industrial Production Methods
Industrial production of 3,3’-Sulfonylbis(2-nitrothiophene) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,3’-Sulfonylbis(2-nitrothiophene) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of dinitrothiophene derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
3,3’-Sulfonylbis(2-nitrothiophene) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3’-Sulfonylbis(2-nitrothiophene) involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Nitrothiophene: A simpler thiophene derivative with one nitro group.
3,3’-Dinitrothiophene: A similar compound with two nitro groups but lacking the sulfonyl group.
Thiophene-2-sulfonamide: A thiophene derivative with a sulfonamide group instead of nitro groups.
Uniqueness
3,3’-Sulfonylbis(2-nitrothiophene) is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
64729-09-5 |
|---|---|
Molecular Formula |
C8H4N2O6S3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-nitro-3-(2-nitrothiophen-3-yl)sulfonylthiophene |
InChI |
InChI=1S/C8H4N2O6S3/c11-9(12)7-5(1-3-17-7)19(15,16)6-2-4-18-8(6)10(13)14/h1-4H |
InChI Key |
LPDAREBJDCWAEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)C2=C(SC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene](/img/structure/B14501067.png)
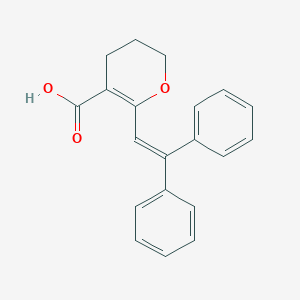
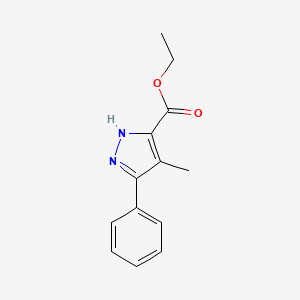
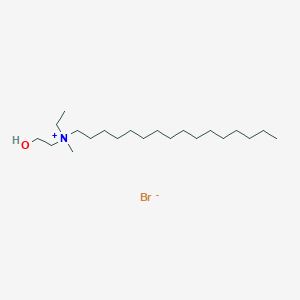
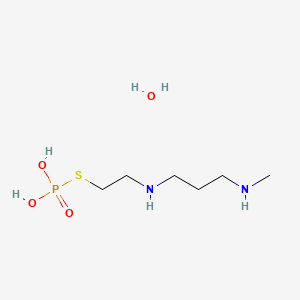
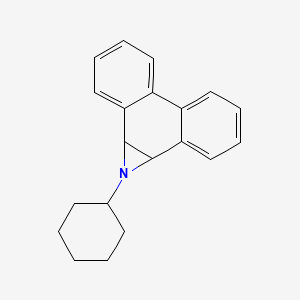
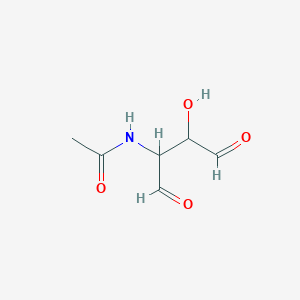
![4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14501118.png)
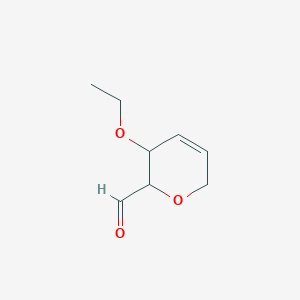
![4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one](/img/structure/B14501135.png)
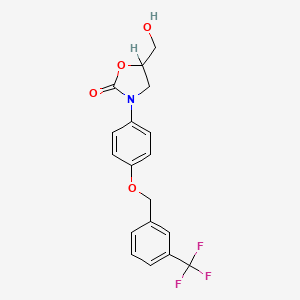
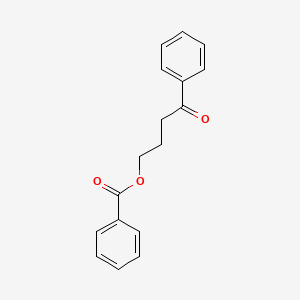
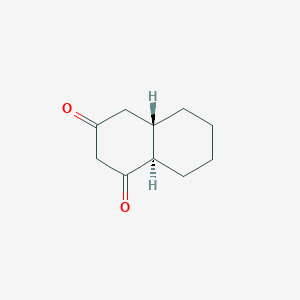
silyl}methyl)dimethylsilane](/img/structure/B14501167.png)
